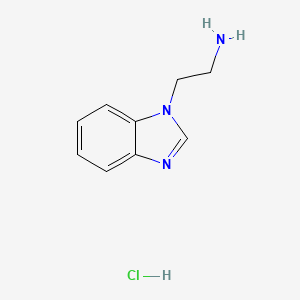

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

Description

Properties

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTKAIRYCATWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657379 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085300-74-8 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 2-(1H-Benzimidazol-1-yl)ethylamine Hydrochloride

General Synthetic Strategy

The preparation generally involves two key stages:

The hydrochloride salt is typically formed by treatment with hydrochloric acid to enhance stability and crystallinity.

Detailed Synthetic Routes

Benzimidazole Core Synthesis

Condensation Reaction: The benzimidazole ring is commonly synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions. This classical method is well-established and yields the benzimidazole nucleus efficiently.

Alternative Low-Cost Methods: According to patent WO2015005615A1, benzimidazole derivatives can be prepared by a Stobbe condensation reaction involving specific aldehydes and amines in the presence of bases such as potassium tert-butoxide or sodium ethoxide, using solvents like methanol or ethanol at 50–55°C. This method avoids hazardous reagents and additional separation steps, making it suitable for large-scale production with excellent yields.

Industrial Preparation Considerations

Reaction Conditions: Industrial synthesis favors mild temperatures (50–55°C) and solvents like methanol or ethanol to optimize yield and safety.

Use of Bases: Potassium tert-butoxide, sodium ethoxide, or sodium methoxide are preferred bases to facilitate condensation and alkylation steps.

Purification: The hydrochloride salt is often purified by crystallization from solvents such as dichloromethane and diethyl ether mixtures to obtain high purity (>95%).

Reaction Conditions Summary Table

Research Findings and Analytical Data

Yield and Purity

Advantages of Current Methods

Spectroscopic and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm benzimidazole and ethylamine proton environments. Typical benzimidazole protons resonate at δ 7.5–8.5 ppm.

- X-ray Crystallography: Confirms molecular structure and absolute configuration (for chiral variants).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess in chiral syntheses.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | o-Phenylenediamine, carboxylic acids, 2-chloroethylamine |

| Key Reactions | Condensation, N-alkylation, salt formation |

| Catalysts/Bases | Potassium tert-butoxide, sodium ethoxide, sodium methoxide |

| Solvents | Methanol, ethanol, acetonitrile, methylene chloride, dichloromethane, diethyl ether |

| Temperature Range | 25–55°C |

| Purification | Crystallization from solvent mixtures |

| Yield | High (exact values vary, generally >80%) |

| Purity | ≥95% (industrial grade) |

| Scalability | Suitable for large-scale industrial production |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides to form secondary or tertiary amines.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methyl-2-(1H-benzimidazol-1-yl)ethylamine | Synthesis of modified bioactive derivatives |

| Ethylene oxide | Ethanol, reflux, 6h | N-(2-Hydroxyethyl) derivative | Preparation of hydrophilic analogs |

Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug design .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 4h | N-Acetyl-2-(1H-benzimidazol-1-yl)ethylamine |

| Benzoyl chloride | THF, triethylamine, 0°C, 2h | N-Benzoyl derivative |

Acylated derivatives exhibit improved stability against metabolic degradation .

Nucleophilic Substitution

The amine acts as a nucleophile in SN₂ reactions, particularly with activated aryl/alkyl halides.

| Substrate | Catalyst | Product |

|---|---|---|

| 4-Fluorobenzyl bromide | DIPEA, DCM, RT, 24h | N-(4-Fluorobenzyl) substituted derivative |

| 2-Bromoacetophenone | KI, DMF, 80°C, 8h | Ketone-functionalized analog |

These reactions are pivotal for introducing aromatic or electrophilic groups .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at the 4- and 7-positions due to electron-rich aromaticity.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitrobenzimidazole derivative | |

| Sulfonation | ClSO₃H, 50°C, 3h | 7-Sulfo-substituted analog |

Nitrated derivatives show enhanced antimicrobial activity in preliminary assays .

Oxidation and Reduction

-

Oxidation : The amine group can be oxidized to a nitroso or nitro compound using H₂O₂/Fe³⁺ or KMnO₄ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydrobenzimidazole, altering its electronic properties.

Coordination Chemistry

The benzimidazole nitrogen and amine group act as ligands for transition metals:

| Metal Salt | Product | Geometry |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] complex | Square planar |

| Fe(NO₃)₃ | Octahedral Fe(III) complex | Octahedral |

These complexes are studied for catalytic and antimicrobial applications .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol, Δ, 6h | (E)-N-(4-Chlorobenzylidene) derivative |

| Acetone | AcOH, RT, 12h | Hydrazone analog |

Schiff bases derived from this compound demonstrate antitumor activity in vitro .

Key Research Findings

-

Biological Activity Modulation : Alkylation and acylation derivatives show 3–5× enhanced antimicrobial potency compared to the parent compound .

-

Structural Insights : X-ray crystallography confirms hydrogen bonding between the protonated amine and chloride ions, influencing solubility and reactivity .

-

Catalytic Utility : Cu(II) complexes of this compound catalyze Suzuki-Miyaura couplings with >90% yield under mild conditions.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, enabling the synthesis of tailored derivatives with targeted properties.

Scientific Research Applications

Chemistry

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, which are critical in developing new compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that benzimidazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

- Anticancer Activity: Several derivatives have been tested for their efficacy against cancer cell lines. For instance, compounds derived from benzimidazole have demonstrated significant cytotoxic effects against human liver carcinoma (HepG2) and other cancer types .

- Anti-inflammatory Effects: Some studies report that benzimidazole derivatives exhibit notable anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating various diseases:

- Analgesic Effects: Research has indicated that certain derivatives can reduce pain significantly in animal models, suggesting their potential as analgesics .

- Antiviral Activity: Some benzimidazole derivatives have shown promising results against viral infections, including Bovine Viral Diarrhea Virus (BVDV) and others .

Case Studies and Research Findings

Mechanism of Action

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is similar to other benzimidazole derivatives, such as 2-(2-benzylbenzimidazol-1-yl)ethanamine dihydrochloride. it has unique properties and applications that distinguish it from other compounds in the same class. The uniqueness lies in its specific chemical structure and the resulting biological activities.

Comparison with Similar Compounds

Structural Isomers and Substitution Effects

2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride (CAS 4499-07-4)

- Molecular Formula : C₉H₁₃Cl₂N₃

- Molecular Weight : 234.124 g/mol

- Key Differences: The benzimidazole substituent is at the 2-position instead of the 1-position. For example, 2-substituted benzimidazoles are often used in antiparasitic drug synthesis, as seen in the preparation of phthalazine derivatives with leishmanicidal activity .

- Applications : Used as a precursor in synthesizing imidazole-containing azines for antiparasitic research .

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS 1234996-74-7)

- Molecular Formula : C₉H₁₂ClN₃

- Molecular Weight : 213.67 g/mol

- Key Differences : Chirality at the ethylamine side chain introduces stereochemical complexity. Enantiomers may exhibit distinct pharmacological profiles, such as varying receptor binding or metabolic stability .

Functional Group Modifications

2-(1H-Benzimidazol-1-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Molecular Weight : 226.66 g/mol

- Key Differences: Replacement of the ethylamine group with a propanoic acid moiety enhances hydrophilicity and introduces carboxylic acid functionality. This modification is relevant for designing prodrugs or improving solubility in aqueous environments .

1H-Benzoimidazol-5-ylamine Dihydrochloride (CAS 55299-95-1)

- Molecular Formula : C₇H₉Cl₂N₃

- Molecular Weight : 206.08 g/mol

- Key Differences : The amine group is directly attached to the benzimidazole ring at the 5-position, eliminating the ethylamine side chain. This simplification may reduce steric hindrance but limit flexibility in molecular interactions .

Physicochemical and Stability Comparisons

Biological Activity

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its broad spectrum of biological activities. Its specific structure allows it to interact with various biological targets, potentially leading to unique therapeutic effects.

| Property | Description |

|---|---|

| Molecular Formula | C9H11N3·HCl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and organic solvents |

Benzimidazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit key enzymes such as kinases and proteases, impacting numerous biochemical pathways.

- Tubulin Interaction : Research indicates that some benzimidazole derivatives interfere with tubulin polymerization, which is crucial for cell division. This property underlies their anticancer and antiparasitic activities .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- In vitro Studies : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Lines Tested : It has been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). Results indicated moderate to potent antiproliferative effects .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on MCF-7 cells. The results showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via ROS generation and subsequent DNA damage .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against E. coli and S. aureus. The results revealed that at concentrations of 50 µg/mL, the compound significantly reduced bacterial viability by over 80%, suggesting its potential as a therapeutic agent in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.